1-Tridecyne
Description
Contextualizing 1-Tridecyne within Alkyne Chemistry
This compound is a chemical compound classified as a terminal alkyne. ontosight.ai Its structure is defined by a thirteen-carbon chain with a carbon-carbon triple bond located at the first carbon position (C1). ontosight.ai This triple bond is the molecule's most significant feature, rendering it a versatile building block in organic synthesis. ontosight.ai The molecular formula of this compound is C₁₃H₂₄, and it has a molecular weight of approximately 180.33 g/mol . ontosight.aichemsrc.com At room temperature, it exists as a liquid. ontosight.ai
The presence of the triple bond at the end of the carbon chain makes the terminal hydrogen atom weakly acidic, with a pKa of about 25. libretexts.org This acidity allows for deprotonation by a strong base to form a potent nucleophile known as an alkynide anion. libretexts.org This reactivity is a cornerstone of its utility in forming new carbon-carbon bonds. libretexts.org
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₂₄ ontosight.aichemsrc.com |
| Molecular Weight | 180.33 g/mol ontosight.aichemsrc.com |
| CAS Number | 26186-02-7 chemsrc.comnist.gov |
| Appearance | Liquid at room temperature ontosight.ai |
| Boiling Point | 116-118 °C at 10 mmHg fishersci.fi |
| Flash Point | 75 °C (167 °F) fishersci.fi |
| Density | ~0.8 g/cm³ chemsrc.com |
| Refractive Index | 1.438 fishersci.fi |
This data is compiled from multiple sources. ontosight.aichemsrc.comnist.govfishersci.fi
Significance of Terminal Alkynes in Contemporary Organic Synthesis
Terminal alkynes, such as this compound, are foundational reactants in a multitude of synthetic transformations, prized for their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Their significance stems from the reactivity of both the carbon-carbon triple bond and the terminal C-H bond. nih.gov
Key reactions that highlight the importance of terminal alkynes include:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. numberanalytics.comlibretexts.org It is a powerful method for constructing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials science. numberanalytics.comlibretexts.org
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, a class of reactions known for their high yields, reliability, and simplicity. nih.govorganic-chemistry.orgwikipedia.org This reaction rapidly and specifically joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring, a common linker in bioconjugation, drug discovery, and materials science. nih.govwikipedia.orgpcbiochemres.com
Alkynylation Reactions: The deprotonated terminal alkyne, or alkynide, is a strong nucleophile that can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. libretexts.org This is a fundamental strategy for extending carbon chains and introducing the alkyne functionality into more complex molecules. libretexts.org
Hydration: The addition of water across the triple bond of a terminal alkyne, often catalyzed by mercury ions, leads to the formation of a methyl ketone according to Markovnikov's rule. libretexts.org
The versatility of these reactions allows chemists to use terminal alkynes as key intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. nih.govlibretexts.orgucl.ac.uk
Scope and Objectives of Research on this compound
Research involving this compound is primarily focused on its application as a synthetic building block. Its long, thirteen-carbon chain and reactive terminal alkyne group make it a valuable precursor for a variety of target molecules. ontosight.ai
The primary objectives of research on this compound include:
Synthesis of Complex Molecules: A major focus is using this compound as a starting material to construct more elaborate organic structures. This includes its use in the synthesis of unsaturated fatty acids and sphingolipids, which are important in biology and medicine. fishersci.ficymitquimica.comthermofisher.com For instance, it is used in the stereoselective synthesis of d-erythro- and l-threo-sphinganines through palladium-catalyzed reactions. fishersci.ficymitquimica.comthermofisher.com
Development of Synthetic Methodologies: this compound serves as a model substrate for developing and refining new chemical reactions. Its participation in reactions like Sonogashira couplings and click chemistry helps researchers explore the scope and limitations of these important transformations. prepchem.com For example, the reaction of this compound with 3-bromobenzaldehyde (B42254) is a documented application of its use in coupling reactions. prepchem.com
Materials Science Applications: The ability of terminal alkynes to participate in polymerization reactions makes this compound a candidate for creating polymers and other materials with specific properties. Its terminal alkyne functionality is suitable for click chemistry reactions, which can be used to create complex polymer architectures for applications like coatings or adhesives.
Nanotechnology: Researchers have investigated the use of this compound in creating nanostructures with unique electronic or optical properties. Its capacity to form stable complexes with metals enhances its utility in catalysis and the development of sensors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEDKDBFUBPZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067185 | |
| Record name | 1-Tridecyne | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26186-02-7 | |
| Record name | 1-Tridecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Tridecyne | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186027 | |
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| Record name | 1-Tridecyne | |
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| Record name | 1-Tridecyne | |
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| Record name | Tridec-1-yne | |
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Advanced Synthetic Methodologies for 1 Tridecyne and Its Derivatives
Transition Metal-Catalyzed Coupling Reactions Involving 1-Tridecyne
Transition metal-catalyzed reactions are fundamental in organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For terminal alkynes like this compound, these methods provide powerful tools for molecular construction under mild conditions. wikipedia.org
Palladium-Catalyzed Processes for this compound Functionalization
Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of terminal alkynes such as this compound. The Sonogashira coupling, a key example of such processes, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium (B8599230) dichloride (Pd(PPh₃)₂Cl₂), in the presence of a copper(I) co-catalyst, like copper(I) iodide (CuI), and an amine base. organic-chemistry.orgnrochemistry.com
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with a copper acetylide intermediate (formed from this compound, the copper co-catalyst, and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nrochemistry.com These reactions are valued for their versatility and tolerance of a wide range of functional groups, often proceeding under mild, room-temperature conditions. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner typically follows the trend I > OTf > Br > Cl. nrochemistry.com
This compound serves as a precursor in the synthesis of more complex molecules, including very-long-chain unsaturated fatty acids, through palladium-catalyzed methods.
Table 1: General Conditions for Sonogashira Coupling
| Component | Example | Role |
| Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for cross-coupling |
| Co-catalyst | Copper(I) iodide (CuI) | Facilitates acetylide formation |
| Base | Diisopropylamine | Neutralizes HX byproduct, aids acetylide formation |
| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction medium |
| Substrates | This compound, Aryl/Vinyl Halide | Coupling partners |
| Temperature | Room Temperature | Typical reaction condition |
Copper-Catalyzed Alkyne–Azide (B81097) Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. organic-chemistry.orgnih.gov This reaction exhibits a remarkable rate acceleration compared to its uncatalyzed thermal counterpart and proceeds under mild, often aqueous, conditions, tolerating a wide variety of functional groups. organic-chemistry.org The process is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or directly from a Cu(I) salt (e.g., CuI). organic-chemistry.orgnih.gov
The reaction mechanism involves the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide, proceeding through a six-membered copper-containing ring before yielding the stable 1,4-disubstituted 1,2,3-triazole product upon proto-demetalation. nih.gov The high reliability and specificity of the CuAAC reaction have led to its widespread use in medicinal chemistry, bioconjugation, and materials science. nih.govnih.gov While aliphatic alkynes like this compound are generally less reactive than aromatic alkynes, the reaction can be driven to completion with adjustments in reaction time or temperature. csic.es
A specific application involves the reaction of this compound in benzene (B151609) at 45 °C, followed by workup with aqueous solutions, to yield a triazole-containing product, demonstrating its utility in the synthesis of complex molecular probes. ub.edu
Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) with this compound
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgcore.ac.uk This distinct regioselectivity is a key advantage of using ruthenium catalysts. chesci.com Commonly used catalysts are ruthenium(II) complexes such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene). organic-chemistry.org
The reaction is typically carried out in non-protic solvents like benzene, toluene (B28343), or THF. core.ac.uk The proposed mechanism differs significantly from the copper-catalyzed variant and is believed to proceed via the oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate. organic-chemistry.org Subsequent reductive elimination yields the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.org
A major advantage of the RuAAC is its broader substrate scope concerning the alkyne component; unlike CuAAC, it is effective for both terminal and internal alkynes, allowing for the synthesis of 1,4,5-trisubstituted triazoles as well. organic-chemistry.orgchalmers.se This makes RuAAC a powerful tool for creating diverse and complex heterocyclic structures that are not readily accessible through other methods. core.ac.uk
Table 2: Comparison of CuAAC and RuAAC Reactions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Typical Catalyst | Cu(I) species (e.g., from CuSO₄/Na-Ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(COD)) |
| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Mechanism | Stepwise via copper acetylide | Concerted via ruthenacycle intermediate |
Other Metal-Mediated Transformations of this compound
Beyond the well-established palladium, copper, and ruthenium-catalyzed reactions, other transition metals can mediate the transformation of this compound. For instance, Grignard reagents can be used with catalytic amounts of copper(I) iodide to couple alkynyl halides with alkyl magnesium halides in the synthesis of alkyne structures.
Anion-Mediated Alkylation and Functionalization of this compound
The terminal proton of this compound is acidic (pKa ≈ 25) and can be readily removed by a strong base to form a tridecynyl anion. This nucleophilic intermediate is a versatile building block for forming new carbon-carbon bonds through reactions with various electrophiles.
n-BuLi Initiated Reactions with this compound
n-Butyllithium (n-BuLi) is a powerful superbase widely employed to deprotonate terminal alkynes like this compound. wikipedia.org The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., 0 °C or -78 °C) under an inert atmosphere to generate the corresponding lithium acetylide in situ. uniurb.it
This lithium acetylide is a potent nucleophile that can react with a variety of electrophiles in subsequent alkylation or functionalization steps. reddit.com Additives like hexamethylphosphoramide (B148902) (HMPA) are sometimes used to enhance the reactivity of the organolithium reagent by breaking up its aggregate structures. uniurb.it
A documented example is the synthesis of 5-heptadecyn-1-ol. In this procedure, this compound is treated with n-BuLi in THF at 0 °C. The subsequent addition of HMPA, followed by the electrophile 2-(4-bromobutoxy)tetrahydro-2H-pyran, results in the formation of the C-C bond, yielding the protected precursor to the target alcohol after an extended reaction time.
Table 3: Synthesis of a this compound Derivative using n-BuLi
| Step | Reagent/Condition | Purpose |
| 1. Deprotonation | This compound, n-BuLi, THF, 0 °C | Formation of lithium tridecynylide |
| 2. Activation | Hexamethylphosphoramide (HMPA) | Increases nucleophilicity of the anion |
| 3. Alkylation | 2-(4-bromobutoxy)tetrahydro-2H-pyran | Electrophilic partner for C-C bond formation |
| 4. Reaction | Stirring for 24 hours | Drives the alkylation to completion |
Lithium Hexamethyldisilazide (LiHMDS) Applications in this compound Chemistry
Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base frequently employed in organic synthesis. wikipedia.orgchemicalbook.com Its considerable steric hindrance makes it less nucleophilic than other lithium bases like lithium diisopropylamide (LDA). wikipedia.org LiHMDS is effective in deprotonation reactions to form organolithium compounds, including lithium acetylides from terminal alkynes. wikipedia.orgchemicalbook.com This reactivity is central to its application in the synthesis of this compound derivatives.
One notable application involves the synthesis of very-long-chain alkenes, which can act as pollinator attractants. In a Wittig-based approach, an alkyltriphenylphosphonium bromide is dissolved in a tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) mixture and treated with LiHMDS to generate the corresponding ylide. Subsequent reaction with an aldehyde, such as dodecanal, at low temperatures yields the desired alkene. slu.se This methodology provides excellent (Z/E) selectivity, with no detectable (E)-isomers when HMPA is used as a co-solvent at low temperatures. slu.se
In the synthesis of complex natural products, LiHMDS is used to generate enolates for subsequent reactions. For instance, in the synthesis of chaetochalasin A, LiHMDS is added to a mixture of an aldehyde and a sulfone at -78 °C to facilitate a modified Julia reaction, which is crucial for introducing a conjugated triene system with useful stereoselectivity. rsc.org Similarly, in the synthesis of other complex molecules, LiHMDS is used to deprotonate pyrrolidinones to form lithium enolates, which then react with other intermediates. rsc.org
LiHMDS is also utilized in hydroboration reactions of alkynes. When used as a precatalyst with pinacolborane (HBpin), it facilitates the hydroboration of alkynes, demonstrating remarkable substrate tolerance and yielding good product yields. organic-chemistry.org
The synthesis of LiHMDS itself can be achieved by reacting lithium amide with hexamethyldisilazane (B44280) in an aprotic solvent like THF. An alternative preparation involves the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. wikipedia.org
Table 1: Applications of LiHMDS in the Synthesis of this compound Derivatives and Related Compounds
| Reactant(s) | Reagent(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| Alkyltriphenylphosphonium bromide, Dodecanal | LiHMDS, THF/HMPA | (Z)-Very-long-chain alkene | High (Z/E) selectivity for pollinator attractant synthesis. | slu.se |
| Aldehyde, Sulfone | LiHMDS | Conjugated triene | Key step in the synthesis of chaetochalasin A. | rsc.org |
| Pyrrolidinone | LiHMDS | Lithium enolate | Intermediate for the synthesis of complex molecules. | rsc.org |
| Alkynes | LiHMDS (precatalyst), HBpin | Alkenylboronates | Catalytic hydroboration with broad substrate tolerance. | organic-chemistry.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of alkynes and their derivatives to minimize environmental impact. thieme-connect.dewjbphs.com These approaches focus on the use of greener solvents, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency and reduce waste. thieme-connect.dersc.org
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the need for potentially hazardous and polluting solvents. rsc.orgsemanticscholar.org This approach often leads to shorter reaction times, simpler work-up procedures, and higher product yields. semanticscholar.orgmdpi.com
For instance, a highly efficient and environmentally friendly method for the copper-catalyzed cycloaddition of organic azides and terminal alkynes has been developed under solvent-free conditions. rsc.org This protocol utilizes a cheap and easy-to-prepare Cu(PPh₃)₂NO₃ complex as the catalyst to produce 1,4-disubstituted 1,2,3-triazoles. rsc.org Another example is the solvent-free synthesis of 1,3-diynes from terminal acetylenes, catalyzed by CuI and tetramethylethylenediamine (TMEDA) in the presence of air as the oxidant. researchgate.net This method allows for the homocoupling and cross-coupling of various terminal alkynes in moderate to excellent yields. researchgate.net
The synthesis of tetrahydropyrimidine (B8763341) derivatives has also been achieved using a solvent-less Grindstone multicomponent reagent method, which is noted for being economical and less time-consuming. semanticscholar.orgmdpi.com
Microwave irradiation has become a valuable tool in organic synthesis, offering advantages such as significantly reduced reaction times, higher yields, and often improved product purity compared to conventional heating methods. clockss.orgnih.gov
In the context of alkyne chemistry, microwave-assisted synthesis has been successfully applied to the synthesis of 1,3-diynes from terminal alkynes under solvent-free conditions. researchgate.net This method, using a CuI and TMEDA catalyst system, requires only 10 minutes of microwave irradiation at 100°C to achieve moderate to excellent yields. researchgate.net
Microwave-assisted protocols have also been developed for the synthesis of various heterocyclic compounds that could potentially be derived from or incorporate an alkyne functional group. For example, the synthesis of 1,3,5-triazine (B166579) derivatives, which are important scaffolds in medicinal chemistry, has been significantly accelerated using microwave irradiation. clockss.orgnih.gov The synthesis of bridgehead alkenes via intramolecular Diels-Alder reactions of trienes has also been made more efficient through the use of microwave heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 1,3,5-triazinanes | 10 hours, 62-78% yield | 3 minutes, 98-99% yield | clockss.org |
| Synthesis of 1,3-diynes | Longer reaction times | 10 minutes, moderate to excellent yields | researchgate.net |
| Synthesis of bridgehead alkenes | Longer reaction times, lower yields | Shorter reaction times, higher yields | nih.gov |
Ultrasound-assisted synthesis is another energy-efficient green chemistry technique that can enhance reaction rates and yields. mdpi.comnih.gov The application of ultrasound irradiation can lead to higher purity of compounds, shorter reaction times, and reduced energy consumption compared to conventional thermal heating. mdpi.comnih.govresearchgate.net
This methodology has been successfully used for the synthesis of various heterocyclic derivatives. For example, the synthesis of fluorescent azatetracyclic derivatives through heterogeneous catalytic bromination and subsequent nucleophilic substitution was significantly improved under ultrasound irradiation, with reaction times decreasing from days to hours and yields increasing substantially. mdpi.comnih.gov Similarly, the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives was achieved in higher yields (75-89%) and shorter timeframes (39-80 minutes) using ultrasound compared to conventional methods. mdpi.com
A comparison between conventional and ultrasound-assisted synthesis for α,β-unsaturated carbonyl compounds showed that the ultrasound method provided yields of 63-83% in 30-45 minutes, while the conventional method required 75-90 minutes to achieve lower yields of 46-57%. sciensage.info
Microwave-Assisted Synthesis in this compound Chemistry
Stereoselective Synthesis Utilizing this compound
This compound is a valuable building block in stereoselective synthesis, particularly in the preparation of biologically important molecules such as sphingolipids. chemdict.comcymitquimica.comfishersci.fi The stereoselective synthesis of d-erythro- and l-threo-sphinganines can be achieved using this compound through methods involving palladium-catalyzed equilibration and Suzuki coupling. chemdict.comcymitquimica.comfishersci.fithermofisher.com
A key strategy involves the synthesis of 1-tridecyn-3-ol (B12585033) as a chiral intermediate. This can be prepared by the addition of ethynylmagnesium bromide to undecanal (B90771), yielding the racemic alcohol. Subsequent enzymatic resolution can then be employed to separate the enantiomers, providing access to stereochemically pure precursors for the synthesis of complex targets.
The development of stereo-divergent functionalization of alkynes has further expanded the utility of compounds like this compound, enabling the synthesis of stereochemically defined alkenes and alkanes with high precision. ontosight.ai
Strategic Synthesis of this compound as an Intermediate for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules due to the high reactivity of its terminal triple bond. ontosight.ai It is a key precursor in the synthesis of unsaturated fatty acids and pheromones.
One common synthetic route to this compound derivatives involves the reaction of a Grignard reagent with an appropriate electrophile. For example, 1-tridecyn-3-ol can be synthesized by the reaction of ethynylmagnesium bromide with undecanal. Another approach involves the coupling of 8-bromo-1-octyne with n-pentyl magnesium bromide, catalyzed by copper(I) iodide, to form the carbon skeleton of this compound.
Furthermore, this compound is utilized in the synthesis of very-long-chain fatty acids (VLCFAs). In a general method, this compound is deprotonated with n-butyllithium in HMPA, followed by reaction with a bromoalkanoic acid to form the corresponding alkynoic acid. This intermediate can then be hydrogenated using a Lindlar catalyst to produce the (Z)-unsaturated fatty acid. slu.se This two-step process with a single purification step is efficient for producing VLCFAs with high isomeric purity (>97%).
The versatility of this compound as a synthetic intermediate is also highlighted in its use in the construction of larger, more complex structures through various coupling reactions, making it a valuable tool for organic chemists. ontosight.ai
Precursor for Unsaturated Fatty Acids
This compound is a key starting material in the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components in various biological processes. slu.se Methodologies have been developed to construct monounsaturated VLCFAs with high isomeric purity through a two-step process involving the coupling of this compound with a bromoalkanoic acid, followed by a selective reduction. slu.se
A notable method involves an organolithium-mediated coupling reaction. slu.se In this process, this compound is treated with n-butyllithium in the presence of hexamethylphosphoramide (HMPA) to form a lithium acetylide. This intermediate then reacts with a bromoalkanoic acid to form the carbon skeleton of the target fatty acid. The subsequent step is a partial hydrogenation of the triple bond using a Lindlar catalyst to yield the Z-alkene with high isomeric purity. slu.se This approach is efficient for producing VLCFAs with chain lengths up to 28 carbons. slu.se
Research Findings on VLCFA Synthesis from this compound
| Step | Reagents & Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Coupling | This compound, n-Butyllithium (n-BuLi), Hexamethylphosphoramide (HMPA), Bromoalkanoic acid; 0 °C to room temperature. | Alkynoic acid intermediate | 44–95% | - | slu.se |
| Hydrogenation | Lindlar catalyst, H₂ (1 atm); Ethyl acetate, room temperature. | (Z)-Monounsaturated VLCFA | 84–95% | >90% isomeric purity | slu.se |
Building Block for Pharmaceutically Relevant Scaffolds
The reactivity of this compound makes it an important intermediate in the synthesis of molecules with significant pharmaceutical potential. Its applications include the stereoselective synthesis of sphingolipids and the creation of quinolone derivatives with antiprotozoal activity.
One key application is in the palladium-catalyzed synthesis of d-erythro- and l-threo-sphinganines. These compounds are fundamental components of sphingolipids, which are vital to cellular signaling and membrane structure. The synthesis utilizes palladium-catalyzed equilibration and Suzuki coupling reactions, where this compound is a crucial building block. ontosight.ai
Furthermore, this compound has been used to generate α,β-alkynones, which are precursors to complex heterocyclic structures. For instance, the reaction between this compound and acetaldehyde (B116499), followed by oxidation, produces an alkynone. This intermediate can then be used to synthesize 1,2-substituted 4-(1H)-quinolones, which have shown in vitro antimalarial and antitrypanosomal activities.
Selected Synthetic Applications of this compound in Pharmaceutical Scaffolds
| Target Scaffold/Molecule | Synthetic Approach | Key Reagents for this compound Transformation | Application/Significance |
|---|---|---|---|
| d-erythro- and l-threo-Sphinganines | Palladium-catalyzed equilibration and Suzuki coupling | Palladium catalysts | Core structures of sphingolipids, vital for cell signaling and membranes. ontosight.ai |
| α,β-Hexadecynone | Reaction with acetaldehyde followed by oxidation | Acetaldehyde, Manganese dioxide (MnO₂) | Intermediate for 4-(1H)-quinolone synthesis. |
| 1-Tridecyn-3-ol | Grignard reaction with undecanal | Ethynylmagnesium bromide, Undecanal, THF | Precursor for pheromones and other complex organic molecules. cdnsciencepub.com |
Role in Agrochemical Synthesis
Alkynes are fundamental building blocks in the agrochemical industry, used to craft a wide array of active ingredients including herbicides, fungicides, and insecticides. rsc.orgnih.gov The triple bond functionality is often incorporated into or used to construct heterocyclic systems like triazoles and pyrazoles, which are prevalent in modern crop protection agents. acs.orgbeilstein-journals.org These reactions, such as [3+2] cycloadditions, leverage the reactivity of the alkyne to build complex molecular frameworks efficiently. acs.org
A specific application of this compound in this field is in the synthesis of insect pheromone precursors. Insect pheromones are highly specific and environmentally benign tools for pest management. google.com Research has demonstrated the synthesis of (Z,Z)-6,9-heneicosadien-11-one, the sex pheromone of the whitemarked tussock moth (Orgyia leucostigma), using this compound as a key starting material. cdnsciencepub.comresearchgate.net
The synthesis involves the conversion of this compound into a more complex alkyne ketal, such as 3,3-dimethoxy-1-tridecyne. This derivative is then coupled with another alkyne fragment (1-bromo-2-octyne) to assemble the 21-carbon backbone of the pheromone. cdnsciencepub.com Subsequent reduction of the alkyne functionalities yields the final diene product, which acts as a potent attractant for trapping and monitoring the pest species. cdnsciencepub.comresearchgate.net
Synthesis of an Insect Pheromone Precursor from this compound
| Synthetic Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | 1-Tridecyn-3-ol | Dess–Martin periodinane (DMP), CH₂Cl₂ | 1-Tridecyn-3-one | 88% | cdnsciencepub.com |
| Ketalization | 1-Tridecyn-3-one | CH(OMe)₃, PPTS, MeOH, reflux | 3,3-Dimethoxy-1-tridecyne | 46% | cdnsciencepub.com |
| Coupling | 3,3-Dimethoxy-1-tridecyne | 1-Bromo-2-octyne, Cs₂CO₃, NaI, CuI, DMF | Diyne Ketal | 38% | cdnsciencepub.com |
| Reduction | Diyne Ketal | P-2 Nickel catalyst or Lindlar's catalyst, H₂ | (Z,Z)-diene ketal (Pheromone precursor) | 35-76% | cdnsciencepub.com |
Advanced Spectroscopic and Computational Characterization of 1 Tridecyne Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-tridecyne and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively.
In ¹H NMR, the terminal alkyne proton (H-1) of this compound exhibits a characteristic chemical shift, which is crucial for identifying the C≡C triple bond at the terminus of the hydrocarbon chain. The adjacent methylene (B1212753) protons (H-3) also show a distinct signal, often a triplet, due to coupling with the neighboring methylene group. The remaining protons along the alkyl chain typically appear as a complex multiplet in the upfield region of the spectrum.
¹³C NMR is particularly powerful for confirming the carbon skeleton. The two sp-hybridized carbons of the alkyne group (C-1 and C-2) have unique chemical shifts that distinguish them from the sp³-hybridized carbons of the long alkyl chain. researchgate.net The chemical shift of these acetylenic carbons is a key identifier for terminal alkynes. zjxu.edu.cn
¹³C NMR spectroscopy is a highly effective and quantitative method for determining the isomeric purity of molecules, including derivatives synthesized from this compound. stenutz.euresearchgate.net For instance, in the synthesis of very-long-chain (Z)-alkenes from terminal alkynes like this compound, ¹³C NMR is used to confirm the stereoselectivity of the reaction. oberlin.edu
The chemical shifts of the allylic carbon atoms are particularly sensitive to the geometry of the double bond. They are clearly distinguishable for (E) and (Z)-isomers, allowing for the quantification of isomeric excess. stenutz.eu A high degree of isomeric purity (e.g., >97%) can be confirmed when no trace of the alternate isomer's characteristic signals is detected in the ¹³C NMR spectrum. oberlin.edu The high resolution and distinct signals for each carbon environment, even in complex molecules, make ¹³C NMR superior to ¹H NMR in many cases for quantitative analysis of isomeric mixtures. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for Analyzing Derivatives of this compound (Note: Exact shift values are dependent on the specific derivative and solvent used. The following table provides typical ranges for key carbon environments.)
| Carbon Environment | Typical Chemical Shift (δ) in ppm | Significance for Purity Analysis |
| Terminal Alkyne (C-1) | 68 - 72 | Presence indicates unreacted starting material. |
| Internal Alkyne (C-2) | 80 - 85 | Presence indicates unreacted starting material. |
| (Z)-Alkene Carbons | 125 - 135 | Signals are distinct from (E)-alkene carbons. |
| (E)-Alkene Carbons | 125 - 135 | Signals are distinct from (Z)-alkene carbons. |
| Allylic Carbon (Z-isomer) | 20 - 28 | Key signal for distinguishing from the E-isomer. |
| Allylic Carbon (E-isomer) | 32 - 38 | Key signal for distinguishing from the Z-isomer. |
| Saturated Alkyl Chain | 14 - 32 | Confirms the integrity of the long hydrocarbon chain. |
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and analyzing its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound (molecular weight 180.33 g/mol ) undergoes fragmentation to produce a characteristic spectrum. shareok.orgresearchgate.net
The mass spectrum of this compound typically does not show a strong molecular ion (M⁺) peak due to the instability of the parent ion. Instead, the spectrum is dominated by fragment ions resulting from the cleavage of C-C bonds along the alkyl chain. The fragmentation pattern provides a fingerprint that can be used to identify the compound. Dominant fragments are often observed at m/z values corresponding to stable carbocations. For this compound, key fragments include those at m/z 81, 67, and 55. acs.org
Table 2: Key Mass Spectrometry Fragments for this compound (Based on Electron Ionization Mass Spectrometry data.)
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Relative Intensity |
| 180 | [C₁₃H₂₄]⁺ (Molecular Ion) | Low |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for analyzing the purity of this compound and identifying it within complex mixtures. oup.com This technique has been successfully used to detect this compound in natural product extracts, such as from the leaves of Dolichandrone atrovirens and the essential oil of Kelussia odoratissima. tandfonline.comq-chem.com
In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under specific analytical conditions. As the compound elutes from the column, it is ionized and its mass spectrum is recorded. The combination of a specific retention time and a matching mass spectrum provides high confidence in the identification of this compound, even at low concentrations. q-chem.comrutgers.edu
Table 3: Examples of this compound Identification using GC-MS in Various Samples
| Sample Source | Retention Time (min) | Peak Area (%) | Reference |
| Dolichandrone atrovirens leaf extract | 14.74 | 0.26 | q-chem.com |
| Kelussia odoratissima essential oil | 18.70 | 0.55 | tandfonline.com |
| Cucumis dipsaceus fruit extract | 19.89 | 37.44 (for mixed alkynes) | rutgers.edu |
Theoretical and Computational Chemistry for this compound
Theoretical and computational methods are increasingly used to complement experimental data, providing insights into the molecular properties and reactivity of this compound that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules like this compound. aip.orgresearchgate.net While specific DFT studies focused solely on this compound are not prominent in the literature, the application of DFT to other terminal and long-chain alkynes demonstrates its utility. mdpi.comresearchgate.net
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.
Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. ucdavis.edu
Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecule's surface. For this compound, the region around the C≡C triple bond is expected to have a higher electron density, making it a site for electrophilic attack.
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. mdpi.com
Model Reaction Mechanisms: Investigate the energetics of reactions involving this compound, such as its oxidation or its role in catalytic cycles, by calculating the structures and energies of transition states and intermediates. shareok.orgacs.org
These computational insights are invaluable for understanding the fundamental chemical behavior of this compound and predicting its interactions in various chemical environments.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior. Although specific MD studies of this compound are scarce, the methodology is widely applied to hydrocarbons to understand their macroscopic properties from microscopic interactions. acs.org
Potential applications of MD simulations for this compound include:
Bulk Phase Properties: Simulating the liquid state of this compound to predict properties like density, viscosity, and diffusion coefficients.
Interfacial Behavior: Modeling the interaction of this compound molecules at interfaces, such as a liquid-vapor or liquid-solid interface. This is relevant for understanding surface tension and adsorption phenomena on catalyst surfaces. oup.com
Solvation Effects: Studying how this compound molecules arrange themselves around a solute, or how this compound itself acts as a nonpolar solvent.
Self-Assembly and Aggregation: Investigating the interactions between multiple this compound molecules, which is relevant to understanding its behavior in non-ideal solutions or as part of larger molecular assemblies like micelles or monolayers. rutgers.edu
MD simulations can thus bridge the gap between the single-molecule properties calculated by DFT and the bulk, dynamic behavior observed experimentally.
Quantitative Structure-Property Relationship (QSPR) Studies Involving this compound
Quantitative Structure-Property Relationship (QSPR) models represent a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govnih.gov These models are built by relating molecular descriptors, which are numerical values derived from the molecular structure, to a specific experimental property. nih.govscispace.com The goal of QSPR is to predict the properties of new or untested compounds, saving time and resources that would be spent on experimental measurements. nih.govrjpbcs.com This approach has been widely applied to various classes of hydrocarbons, including alkynes, to predict properties like boiling point, critical volume, and chromatographic retention times. scispace.comrjpbcs.comnist.gov
A key aspect of QSPR is the selection of appropriate molecular descriptors that encode the necessary structural information. scispace.com These can range from simple counts of atoms and bonds to more complex topological, geometric, or quantum-chemical descriptors. scispace.comaaai.org Multiple Linear Regression (MLR) is a common statistical method used to build the QSPR model, creating an equation that links the selected descriptors to the property of interest. rjpbcs.comresearchgate.net The quality and predictive power of a QSPR model are assessed using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). scispace.com
In a study focused on the critical volume (Vc) of unsaturated hydrocarbons, this compound was included in the dataset. scispace.com The critical volume is an important thermophysical property of a substance. A QSPR model was developed based on simple connectivity indices (SCIs), which are topological descriptors reflecting the branching and complexity of the molecular structure. scispace.com The study successfully created a predictive model using a single SCI descriptor. scispace.com For this compound, the experimental critical volume was compared to the value predicted by the developed QSPR model, demonstrating the model's applicability. scispace.com
Table 1: QSPR Prediction of Critical Volume for this compound
| Compound | CAS Number | Experimental Vc (cm³/mol) | Predicted Vc (cm³/mol) | Residual |
|---|---|---|---|---|
| This compound | 26186-02-7 | 725.00 | 732.78 | -1.06 |
Analysis of Noncovalent Interactions in this compound Containing Systems
Noncovalent interactions are crucial in determining the structure, stability, and function of molecular systems, from crystal packing to biological recognition. uzh.chnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-system interactions, are weaker than covalent bonds but collectively play a dominant role in supramolecular chemistry. uzh.chnih.govnih.gov In systems containing alkynes like this compound, the triple bond's electron density distribution allows it to participate in a variety of noncovalent interactions.
The primary types of noncovalent interactions relevant to alkyne-containing systems are:
π-π Stacking: This interaction occurs between aromatic or other π-systems. While the linear geometry of the alkyne in this compound is not conducive to the broad face-to-face stacking seen in aromatic rings, the π-orbitals of the triple bond can interact with other π-systems. rsc.orgorganic-chemistry.org These interactions can be significant in controlling regioselectivity in reactions or in the assembly of molecular materials. rsc.orgnih.gov For example, studies have shown that π-π stacking between an organophotocatalyst and an alkyne promotes certain photocatalytic processes. organic-chemistry.orgnih.gov
Hydrogen Bonding: The terminal hydrogen atom on this compound is weakly acidic and can act as a hydrogen bond donor to a suitable acceptor. More commonly, the π-system of the alkyne can act as a weak hydrogen bond acceptor. This C-H···π or O-H···π interaction, while weak, can influence molecular conformation and crystal packing.
Dispersion Forces: Also known as London dispersion forces, these are present in all molecules and arise from temporary fluctuations in electron density. For a long-chain molecule like this compound, the cumulative effect of dispersion forces along the undecyl chain is substantial and is a primary driver of its physical properties, such as its boiling point and its tendency to self-assemble.
Halogen Bonding: This is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The π-system of an alkyne can serve as the Lewis base in such an interaction. The interplay between halogen bonding and π-π stacking has been shown to drive the formation of different polymorphic forms in 1-haloalkyne compounds. chemrxiv.org
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) index analysis are used to visualize and quantify these weak interactions. nih.govrsc.org These tools can reveal the specific atoms involved and the nature (attractive or repulsive) and strength of the interactions, providing detailed insight into the forces that govern the structure of this compound in condensed phases or in complex with other molecules. nih.govacs.org
Table 2: Types of Noncovalent Interactions Involving Alkynes
| Interaction Type | Role of Alkyne | Description | Significance |
|---|---|---|---|
| π-π Stacking | π-system participant | Interaction between the alkyne's π-orbitals and another π-system. rsc.orgorganic-chemistry.org | Influences reaction selectivity and molecular assembly. rsc.orgnih.gov |
| Hydrogen Bonding | Weak H-donor (terminal C-H) or π-system H-acceptor | Electrostatic attraction between a hydrogen atom and an electronegative atom or π-cloud. uzh.ch | Affects conformation and crystal packing. nih.gov |
| Dispersion Forces | Entire molecule | Temporary fluctuating dipoles create weak attractions. uzh.ch | Major contributor to physical properties of long-chain molecules. |
| Halogen Bonding | π-system as Lewis Base | Interaction between an electrophilic halogen and the alkyne's π-electrons. chemrxiv.org | Can direct crystal packing and polymorphism. chemrxiv.org |
Frontier Molecular Orbital (FMO) Analysis in this compound Reactions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity and selectivity of chemical reactions. numberanalytics.comnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energy and symmetry of these frontier orbitals are key to understanding reaction mechanisms, particularly for pericyclic reactions like cycloadditions. numberanalytics.comwikipedia.org
For a molecule like this compound, the reactive center is the carbon-carbon triple bond. FMO analysis helps predict how it will behave in different reactions:
HOMO: The HOMO of an alkyne is typically a π-bonding orbital. Its energy level indicates the molecule's ability to act as a nucleophile or electron donor. youtube.comirjweb.com A higher HOMO energy suggests greater nucleophilicity.
LUMO: The LUMO of an alkyne is the corresponding π*-antibonding orbital. Its energy level reflects the molecule's capacity to act as an electrophile or electron acceptor. youtube.comirjweb.com A lower LUMO energy signifies greater electrophilicity.
The reactivity of a reaction is often inversely related to the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile (the HOMO-LUMO gap). irjweb.comwuxiapptec.com A smaller gap implies a stronger stabilizing interaction between the two orbitals, leading to a lower activation energy and a faster reaction. nih.gov
In the context of reactions involving this compound, FMO analysis can explain several phenomena. For instance, in a [3+2] cycloaddition with an azide (B81097), the reaction rate is influenced by the HOMO(azide)-LUMO(alkyne) and LUMO(azide)-HOMO(alkyne) energy gaps. nih.gov Computational studies have shown that transforming a linear alkyne into a strained cyclic alkyne can raise the HOMO energy and lower the LUMO energy, which decreases both energy gaps and significantly accelerates the reaction. nih.govnih.gov Similarly, in metal-catalyzed reactions, the coordination of a metal like palladium (Pd) to the alkyne π-system alters the FMOs. This coordination can raise the HOMO energy of the alkyne, making it more susceptible to electrophilic attack, which is a key principle in π-Lewis base catalysis. researchgate.net
Table 3: Illustrative FMO Energies in an Alkyne Cycloaddition System
| Molecule/System | Orbital | Energy (eV) |
|---|---|---|
| Azide 1 | HOMO | -8.1 |
| LUMO | -0.6 | |
| Unstrained Alkyne 2 | HOMO-1 | -10.2 |
| LUMO | -0.6 |
Reaction Mechanisms and Kinetics of 1 Tridecyne Transformations
Kinetic Studies of Reactions Involving 1-Tridecyne
Kinetic studies provide quantitative insight into reaction rates, the influence of reactant concentrations, and the energetic barriers of chemical transformations. For reactions involving terminal alkynes like this compound, kinetic analysis has been instrumental in elucidating reaction mechanisms and optimizing conditions for desired outcomes, such as selective hydrogenation.
Detailed kinetic studies on the homogeneous hydrogenation of terminal alkynes using rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), have been performed. For example, the hydrogenation of hex-1-yne, a shorter-chain analogue of this compound, was found to follow a rate expression that depends on the concentrations of the substrate (alkyne), the catalyst, and hydrogen. epa.govscispace.com The general form of the rate law can be expressed as:
Rate = k * p[S][A] / (1 + K₁p + K₂[S])
Where:
[S] is the concentration of the alkyne (substrate).
[A] is the concentration of the catalyst.
p is the concentration or partial pressure of hydrogen.
k, K₁, K₂ are rate and equilibrium constants. epa.gov
This expression reflects a complex mechanism where the substrate and hydrogen compete for coordination to the catalyst. epa.gov Further studies using cationic rhodium catalysts for the hydrogenation of a charge-tagged terminal alkyne revealed the reaction to be first-order in both the catalyst and hydrogen concentration. uvic.ca A key kinetic finding is the significant difference in hydrogenation rates between alkynes and their corresponding alkenes. The hydrogenation of the alkyne was found to be approximately 40 times faster than the hydrogenation of the resulting alkene with a cationic rhodium catalyst, a crucial factor for achieving selective semi-hydrogenation. uvic.ca
In another kinetic investigation of alkyne hydrogenation using Wilkinson's catalyst, continuous monitoring showed that the catalyst hydrogenates the alkyne to the alkene, and then, at a slightly slower rate, the alkene is hydrogenated to the alkane. researchgate.netrsc.org A numerical model based on the experimental data allowed for the extraction of rate constants for the sequential hydrogenation steps. researchgate.net
Table 1: Representative Kinetic Parameters for Terminal Alkyne Hydrogenation
This table presents kinetic data for the hydrogenation of terminal alkynes using rhodium catalysts, which are representative of the behavior expected for this compound under similar conditions. Data is derived from studies on analogous systems.
| Kinetic Parameter | Value / Observation | Catalyst System | Substrate | Source |
|---|---|---|---|---|
| Reaction Order (Catalyst) | First Order | Cationic Rhodium Complex | Charge-tagged Terminal Alkyne | uvic.ca |
| Reaction Order (Hydrogen) | First Order | Cationic Rhodium Complex | Charge-tagged Terminal Alkyne | uvic.ca |
| Relative Rate (Alkyne vs. Alkene) | k_alkyne / k_alkene ≈ 40 | Cationic Rhodium Complex | Charge-tagged Terminal Alkyne | uvic.ca |
| Activation Energy (Ea) | 22.9 kcal/mol | Wilkinson's Catalyst | Cyclohexene (for comparison) | epa.govscispace.com |
| Rate Law | Rate = k*p[S][A]/(1+K₁p+K₂[S]) | Wilkinson's Catalyst | Hex-1-yne | epa.gov |
Mechanistic Pathways of this compound in Catalytic Cycles
The triple bond of this compound allows it to participate in several important catalytic cycles, each with a distinct mechanistic pathway.
Hydrogenation: The homogeneous catalytic hydrogenation of terminal alkynes with Wilkinson's catalyst is one of the most well-studied mechanisms. rsc.org The cycle begins with the dissociation of a triphenylphosphine (B44618) ligand from the Rh(I) center to create a coordinatively unsaturated, active species. researchgate.net This is followed by the oxidative addition of molecular hydrogen to form a Rh(III) dihydride complex. The alkyne then coordinates to the metal center, and subsequent migratory insertion of one hydride onto the alkyne forms a vinyl-rhodium intermediate. The final step is reductive elimination, which forms the cis-alkene product and regenerates the Rh(I) catalyst. epa.govamazonaws.com
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons (like that in this compound) and sp²-hybridized carbons of aryl or vinyl halides. The widely accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the primary palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Meanwhile, in a copper co-catalyzed cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetallation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the internal alkyne product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org
Enyne Metathesis: This reaction reorganizes the bonds between an alkene and an alkyne, catalyzed by metal carbenes such as Grubbs-type ruthenium catalysts. For a ring-closing enyne metathesis (RCEYM), the proposed "yne-then-ene" mechanism begins with a [2+2] cycloaddition between the catalyst's metal-carbene and the alkyne moiety of the substrate to form a metallacyclobutene intermediate. wikipedia.orgchim.it This intermediate undergoes a retro-cycloaddition to form a new vinylcarbene. This new carbene then reacts intramolecularly with the alkene moiety in another [2+2] cycloaddition to form a metallacyclobutane. wikipedia.orgacs.org A final retro-[2+2] cycloaddition releases the conjugated 1,3-diene product and regenerates a metal-carbene species that continues the catalytic cycle. wikipedia.org An alternative "ene-then-yne" pathway is also possible, particularly for ruthenium-based catalysts. wikipedia.orgthieme-connect.de
Fatty Acid Biosynthesis: In a biochemical context, this compound can serve as a building block for the synthesis of more complex molecules like very-long-chain fatty acids (VLCFAs). slu.se The general mechanism of fatty acid synthesis is a repetitive cycle catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). byjus.combasicmedicalkey.com The process starts with the carboxylation of acetyl-CoA to form malonyl-CoA. byjus.com In the elongation cycle, a two-carbon unit from an activated malonyl group (malonyl-ACP) is added to a growing acyl chain, with the release of CO₂. cuni.cz This condensation is followed by a sequence of reduction, dehydration, and a second reduction to yield a saturated acyl chain that is two carbons longer, with NADPH serving as the reducing agent. basicmedicalkey.com By using a precursor like this compound, this biosynthetic machinery can be leveraged to create unsaturated VLCFAs. slu.se
Influence of Reaction Conditions on this compound Reactivity and Selectivity
The outcome of reactions involving this compound is highly dependent on the specific conditions employed, including temperature, pressure, solvent, and catalyst choice. These parameters can be fine-tuned to control both the rate of reaction and the selectivity towards a desired product.
Hydrogenation: In catalytic hydrogenation, selectivity for the semi-hydrogenation product (1-tridecene) over the fully hydrogenated product (tridecane) is a primary goal.
Temperature: The effect of temperature is complex. While higher temperatures generally increase reaction rates due to kinetic effects, they can also decrease selectivity towards the alkene. scielo.bracs.org For some systems, lower temperatures favor higher selectivity. rsc.org
Pressure: Hydrogen pressure is a critical parameter. High H₂ partial pressures can favor over-hydrogenation to the alkane, particularly with palladium catalysts, due to the formation of subsurface hydrides that act as hydrogen reservoirs. rsc.org
Catalyst: The composition of the catalyst is paramount. For instance, alloying palladium with gold (PdAu nanoparticles) has been shown to create isolated Pd active sites that enhance selectivity for 1-hexene (B165129) from 1-hexyne, a principle applicable to this compound. osti.gov Similarly, cationic nickel confined in zeolite (Ni@Y) has demonstrated high selectivity in phenylacetylene (B144264) hydrogenation by promoting preferential adsorption of the alkyne over the alkene. chinesechemsoc.org The use of specific catalyst poisons, like in the Lindlar catalyst (Pd/CaCO₃/Pb(OAc)₂), is a classic strategy to deactivate the catalyst towards alkene hydrogenation.
Sonogashira Coupling:
Solvent: The choice of solvent can profoundly impact reaction rates and yields. Polar aprotic solvents like DMF are frequently used as they can dissolve a wide range of reactants and intermediates. lucp.netwhiterose.ac.uk However, in some cases, DMF can slow the reaction by displacing necessary ligands from the palladium catalyst. lucp.net In such instances, less polar solvents like toluene (B28343) or 1,4-dioxane (B91453) may provide superior results. lucp.netelsevier.es
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, Xantphos) is crucial and must be optimized for the specific substrates being coupled. acs.org The ligand affects both the stability and the reactivity of the catalytic species.
Base and Additives: The base (commonly an amine like triethylamine (B128534) or a carbonate like K₂CO₃) is essential for deprotonating the terminal alkyne. organic-chemistry.org The presence of a copper(I) co-catalyst is traditional but copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Enyne Metathesis:
Catalyst: The reactivity and functional group tolerance depend heavily on the catalyst. Ruthenium-based catalysts (e.g., Grubbs catalysts) are widely used due to their stability and broad applicability. chim.itorganic-chemistry.org The choice between first, second, and third-generation Grubbs catalysts can influence reaction kinetics and efficiency with sterically hindered substrates.
Concentration and Atmosphere: Intramolecular reactions like RCEYM are favored at high dilution to minimize competing intermolecular polymerization. organic-chemistry.org In cross-enyne metathesis, using an excess of one reagent can minimize the unwanted self-dimerization of a more valuable substrate. wikipedia.org Performing the reaction under an atmosphere of ethylene (B1197577) can accelerate the rate-limiting step in some cases. acs.org
Table 2: Influence of Reaction Conditions on Selectivity and Reactivity
This table summarizes how different reaction parameters affect the outcome of key transformations of terminal alkynes like this compound.
| Reaction Type | Parameter | Influence | Source |
|---|---|---|---|
| Hydrogenation | Catalyst Composition | Alloying Pd with Au or using single-atom catalysts enhances alkene selectivity. | osti.gov |
| H₂ Pressure | High pressure can decrease alkene selectivity by promoting over-hydrogenation. | rsc.org | |
| Temperature | Can have competing effects; often, lower temperatures favor higher alkene selectivity. | scielo.brrsc.org | |
| Sonogashira Coupling | Solvent | Polarity is key; DMF is common, but non-polar solvents like toluene can be better depending on the catalyst system. | lucp.netwhiterose.ac.uk |
| Ligand | Affects catalyst stability and activity; must be optimized for specific substrates. | acs.org | |
| Enyne Metathesis | Concentration | High dilution favors intramolecular (ring-closing) reactions over intermolecular polymerization. | organic-chemistry.org |
| Steric Hindrance | Steric bulk on the substrate can influence the preferred mechanistic pathway (e.g., exo vs. endo). | chim.it |
Supramolecular Chemistry and Polymer Science Applications of 1 Tridecyne
1-Tridecyne in Supramolecular Assemblies and Networks
Supramolecular chemistry relies on non-covalent interactions to direct the spontaneous organization of molecules into well-defined, functional structures. Derivatives of this compound have been utilized as components in such systems, where the long alkyl chain and the reactive alkyne group play critical roles in the assembly process.
The process of molecular self-assembly involves the spontaneous organization of molecules into stable, structurally defined architectures through a variety of non-covalent interactions. beilstein-archives.org Hydrogen bonding is a particularly powerful and directional interaction used to control the formation of these supramolecular structures. mdpi.com
In the field of physical gels, low-molecular-weight (LMW) compounds self-assemble in a solvent to form a three-dimensional network that immobilizes the fluid. researchgate.netcsic.es The formation and properties of these gels are dictated by the interplay of intermolecular forces. rsc.org Research into LMW gelators has explored the isosteric replacement of functional groups to tune the properties of the resulting materials. rsc.org
A notable example involves the synthesis of an isostere of N,N'-((1S,2S)-cyclohexane-1,2-diyl)didodecanamide (C12-Cyc), a compound known to form gels through self-assembly driven by antiparallel hydrogen bonds and van der Waals interactions. researchgate.netrsc.org In this work, this compound was used as a starting material to synthesize an analogous compound, click-C13–Cyc. rsc.org The study demonstrated that replacing the amide groups, which are the primary source of hydrogen bonding, with 1,2,3-triazole rings could still result in gel formation, showcasing a versatile strategy for modifying gel properties. researchgate.netcsic.es In these systems, the triazole rings can take over the functions of the amide groups, participating in the hydrogen bonding network necessary for the 3D assembly. researchgate.net
The stability and structure of supramolecular assemblies are governed by a delicate balance of various intermolecular interactions. In systems derived from this compound, these forces include hydrogen bonds, van der Waals forces, and π-π stacking.
In a detailed study of a gelator synthesized using this compound as a precursor, several key intermolecular interactions were identified as crucial for the formation of the gel network. rsc.org The original gelator relied on intermolecular hydrogen bonds between amide groups and van der Waals interactions between the long aliphatic chains to form tape-like aggregates that entangle to immobilize the solvent. rsc.org
When the amide groups were replaced by 1,2,3-triazole rings (a transformation for which this compound is a suitable starting alkyne), the interaction landscape changed. Theoretical calculations revealed that the new system could adopt various interacting patterns depending on the polarity of the surrounding environment. researchgate.netcsic.es These interactions include:
N–H⋯N Hydrogen Bonds: Strong, directional interactions that play a significant role in the assembly. rsc.org
π-π Stacking: Interactions between the aromatic triazole rings contribute to the stability of the aggregated structure. rsc.org
Van der Waals Interactions: These forces between the long alkyl chains (originating from the this compound backbone) are critical for the interlocking of molecular tapes into fiber-like aggregates. rsc.org
The interplay of these forces dictates the gelation ability in different solvents, indicating that the intermolecular interactions are significantly influenced by the nature of the solvent. rsc.org
Table 1: Key Intermolecular Interactions in a this compound Derived Supramolecular Gelator System
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | N-H groups and Triazole Nitrogen atoms | Directs the primary formation of extended molecular tapes. rsc.org |
| π-π Stacking | 1,2,3-Triazole rings | Stabilizes the aggregated structures, particularly in certain solvent environments. rsc.org |
| Van der Waals Forces | Long aliphatic chains (derived from this compound) | Facilitates the interlocking of molecular aggregates into a 3D network. rsc.org |
Self-Assembly via Hydrogen Bonding in this compound Derivatives
Polymerization Studies of this compound
The presence of a terminal carbon-carbon triple bond makes this compound a candidate for polymerization reactions. Its unique properties make it a valuable compound in materials science for the development of specialized polymers. ontosight.ai
Polyynes are a class of polymers characterized by a backbone of alternating single and triple carbon-carbon bonds, represented as (−C≡C−)n. wikipedia.org These materials are noted for their rigid structures and potential conductivity, making them of interest for applications in molecular nanotechnology. wikipedia.org The synthesis of polyynes often involves the oxidative coupling of terminal alkynes. wikipedia.org
Research has demonstrated that this compound can be polymerized to create functionalized polymers. In one case study, the polymerization of this compound led to materials with enhanced mechanical properties. The resulting polymers exhibited improved thermal stability and mechanical strength, highlighting the utility of terminal alkynes in creating robust materials.
Beyond forming simple homopolymers, this compound can be integrated as a monomeric unit into more complex polymer architectures. The terminal alkyne functionality is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides an efficient and highly selective method for covalently linking molecules, which is a powerful tool for creating well-defined and complex polymer structures. This approach allows the long undecyl chain of this compound to be appended to a polymer backbone or for this compound to act as a building block in the step-wise construction of a polymer.
Theoretical and computational studies provide valuable insight into the structure and behavior of molecular and polymeric systems. While specific theoretical studies on polymers composed solely of this compound are not widely documented, research on related systems provides a framework for understanding their potential properties.
Theoretical calculations have been performed on supramolecular systems derived from this compound precursors. researchgate.netcsic.es For a gelator molecule synthesized from this compound, theoretical models revealed that it can adopt a wide variety of interacting patterns, and the relative stability of these patterns depends on the polarity of the environment. researchgate.netcsic.es These calculations, which align with experimental data, show how computational methods can predict the self-assembly behavior and functional properties of complex molecules derived from this compound. researchgate.net Such theoretical approaches could be extended to predict the conformational behavior, electronic properties, and interaction potential of polymers incorporating the this compound unit.
Table 2: Investigated Properties of this compound Derived Polymers
| Property | Finding | Source |
| Thermal Stability | Functionalized polymers created from this compound showed improved thermal stability. | |
| Mechanical Strength | The resulting polymeric materials exhibited enhanced mechanical strength. |
Applications of 1 Tridecyne in Biological and Material Sciences
1-Tridecyne as a Precursor in Natural Product Synthesis
The carbon skeleton of this compound is a valuable starting point for the synthesis of a variety of natural products, including very-long-chain fatty acids, sphinganines, and insect pheromones. fishersci.fislu.se
This compound is a key reactant in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. plos.orgreactome.org These molecules are crucial components of cuticular waxes in plants and play roles in various biological processes. plos.org A practical and efficient method for synthesizing VLCFAs involves the coupling of this compound with bromoalkanoic acids. slu.senih.gov
In a typical procedure, this compound is treated with n-butyllithium in a solvent mixture, followed by the addition of a bromoalkanoic acid. slu.senih.gov This reaction creates a new carbon-carbon bond, extending the carbon chain. The resulting alkynoic acid can then be hydrogenated using a Lindlar catalyst to produce the corresponding (Z)-alkenoic acid, a common form of VLCFAs found in nature. slu.se This two-step process, with a single purification step, provides an efficient route to monounsaturated VLCFAs with high isomeric purity. slu.senih.gov
For instance, the coupling of this compound with 9-bromononanoic acid has been shown to yield (10Z)-docosenoic acid with a 77% yield. The versatility of this method allows for the synthesis of a range of VLCFAs with varying chain lengths and double bond positions, which are essential for research in chemical ecology and biochemistry. slu.seresearchgate.net
Table 1: Examples of VLCFA Synthesis Utilizing this compound
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| This compound | 9-Bromononanoic acid | (10Z)-Docosenoic acid | 77% |
This compound is also utilized in the stereoselective synthesis of sphinganines, which are the backbones of sphingolipids, a class of lipids involved in crucial cellular processes like signaling. fishersci.ficymitquimica.com Palladium-catalyzed reactions, such as the Suzuki coupling, have been employed to synthesize both d-erythro- and l-threo-sphinganines using this compound as a starting material. fishersci.ficymitquimica.comthermofisher.com This application highlights the importance of this compound in lipid chemistry and the development of potential therapeutics.
The chemical structure of this compound makes it a valuable precursor for the synthesis of various alkenes and alkenols that act as pollinator attractants, particularly in the case of sexually deceptive orchids. slu.senih.gov These plants often mimic the sex pheromones of female insects to attract male pollinators. slu.senih.gov
One synthetic route involves the conversion of this compound to other functionalized alkynes. For example, undecanal (B90771) can be reacted with ethynylmagnesium bromide to produce 1-tridecyn-3-ol (B12585033) in high yield. This alcohol can then be oxidized to the corresponding ketone, 1-tridecyn-3-one. cdnsciencepub.com These intermediates can be further modified and coupled with other molecules to construct the carbon chains of specific pheromones. cdnsciencepub.com
For instance, the synthesis of (Z,Z)-6,9-heneicosadien-11-one, a pheromone component of the white-marked tussock moth, utilizes a derivative of this compound. cdnsciencepub.com The synthesis of very-long-chain alkenes, which are also known pollinator attractants, can be achieved through a Wittig reaction methodology, starting from precursors derived from this compound. slu.seresearchgate.net
Synthesis of Sphinganines
Biological Activity and Medicinal Chemistry Applications
Beyond its role as a synthetic precursor, this compound and its derivatives have shown potential in medicinal chemistry due to their inherent biological activities. ontosight.ai
Research has explored the potential of this compound and its derivatives as enzyme inhibitors. For example, this compound was identified as a component of the essential oil from the roots of Prangos pabularia, which exhibited significant inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in diabetes. researchgate.net While the study focused on the whole essential oil and another major component, osthole, the presence of this compound in this active mixture is noteworthy. researchgate.net
In another study, computational analysis suggested that this compound could potentially act as an inhibitor of cancer kinase, an enzyme crucial for the proliferation of cancer cells. ijirset.com Molecular docking studies predicted a binding affinity of this compound to the cancer kinase enzyme. ijirset.com It is important to note that these are preliminary findings and further experimental validation is required.
The 1,2,3-triazole ring, which can be synthesized from terminal alkynes like this compound via "click" chemistry, is a prominent pharmacophore in medicinal chemistry. nih.gov Hybrid molecules containing this triazole ring have been shown to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov
Several studies have indicated the antimicrobial potential of this compound and compounds derived from it. The essential oil of Prangos pabularia, containing 10.9% this compound, demonstrated potent antidiabetic activity, and its components are also being investigated for other biological effects. researchgate.netdntb.gov.ua
Furthermore, the general class of 1,2,3-triazole derivatives, accessible from this compound, has shown significant antimicrobial properties. nih.govbeilstein-journals.org These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The antimicrobial activity is often dependent on the specific substitutions on the triazole ring, highlighting the potential for creating a diverse library of antimicrobial agents from alkyne precursors. nih.gov
Non-Cytotoxic Character of this compound Derivatives
The development of new materials for biological applications necessitates a thorough evaluation of their interaction with living cells. An important aspect of this evaluation is cytotoxicity. Research into derivatives of this compound has shown that specific molecular designs can lead to compounds with a non-cytotoxic profile, making them suitable for potential practical applications. researchgate.net
A notable example is found in the study of low molecular weight (LMW) gelators. A specific gelator, referred to as click-C₁₂–Cyc, was synthesized through a "click chemistry" reaction involving an alkyne. While the primary study focused on a 12-carbon alkyne (1-dodecyne), an analogous compound using this compound (click-C₁₃–Cyc) was also synthesized. rsc.org The resulting triazole-based structure, which replaces traditional amide bonds, was investigated for its cytotoxicity. The study concluded that this isosteric gelator possesses a non-cytotoxic character, which is a significant feature for its potential use in biomedical or environmental applications where biocompatibility is crucial. researchgate.netrsc.org This lack of toxicity, coupled with its functional properties, underscores the potential of using this compound derivatives in creating advanced, safe materials. rsc.org
Material Science Applications of this compound
This compound, a terminal alkyne, serves as a versatile building block in material science due to the high reactivity of its carbon-carbon triple bond. ontosight.ai This reactivity allows it to participate in a variety of polymerization and coupling reactions, leading to the creation of novel materials with tailored properties. ontosight.ai Applications range from the development of functionalized polymers to the synthesis of complex molecular architectures for coatings and advanced gels. rsc.orgontosight.ai The terminal alkyne group is particularly amenable to "click chemistry" reactions, which are known for their high efficiency and selectivity, facilitating the construction of sophisticated materials.
This compound in the Development of Physical Gels
A significant application of this compound in material science is its use in the synthesis of low molecular weight (LMW) gelators, which form physical gels. rsc.org Physical gels are materials in which a liquid is immobilized by a three-dimensional network of self-assembled gelator molecules. researchgate.netrsc.org
In one study, this compound was used as a starting material to create a gelator where the hydrogen-bonding amide groups of a conventional gelator, N,N′-((1S,2S)-cyclohexane-1,2-diyl)didodecanamide (C₁₂–Cyc), were replaced by 1,2,3-triazole rings. researchgate.netrsc.org This isosteric replacement strategy demonstrated that the triazole groups, formed from the reaction of an azide (B81097) with an alkyne like this compound, could effectively replicate the function of the amide groups in forming the 3D network necessary for gelation. researchgate.netrsc.org The research highlighted that this approach offers a versatile method for fine-tuning the properties of physical gels. researchgate.net
Phase-Selective Gelation Properties of this compound Derivatives
Derivatives of this compound have been instrumental in creating "smart" materials with specialized functionalities, such as phase-selective gelation. researchgate.netrsc.org This property is of particular interest for environmental applications like oil spill remediation. rsc.org
The triazole-based gelator synthesized using an alkyne building block demonstrated the ability to selectively gel the organic phase of biphasic mixtures containing seawater and various organic solvents. rsc.org This means the gelator can solidify oil or gasoline floating on water, without solidifying the water itself. researchgate.netrsc.org The gelled oil can then be easily removed from the water by simple filtration. rsc.org This selective action was observed for a range of organic phases, highlighting the potential of these this compound-derived materials for environmental cleanup. rsc.org
Table 1: Phase-Selective Gelation by this compound-Derived Gelator Isostere
| Organic Solvent | Water Phase | Result |
|---|---|---|
| Gasoline | Seawater | Selective gelation of the gasoline layer. researchgate.netrsc.org |
| Hexane (B92381) | Seawater | Selective gelation of the hexane layer. rsc.org |
| Cyclohexane (B81311) | Seawater | Selective gelation of the cyclohexane layer. rsc.org |
Fabrication of Advanced Materials with this compound Building Blocks
The unique chemical structure of this compound makes it an attractive building block for the fabrication of a variety of advanced materials. ontosight.ai The presence of the terminal alkyne allows for its incorporation into complex molecular architectures, leading to materials with unique and enhanced properties. ontosight.ai
Research has shown that this compound can be polymerized to create functionalized polymers with improved thermal stability and mechanical strength. Beyond simple polymers, its utility in click chemistry enables the synthesis of highly specific structures like the LMW gelators discussed previously. rsc.org These gelators are considered advanced materials due to their stimuli-responsive nature and specialized functions like phase-selective gelation. researchgate.netrsc.org The ability to use this compound to create isosteric replacements for other functional groups, such as amides, opens up new avenues for designing advanced materials where properties can be finely tuned by modifying the molecular structure. researchgate.netrsc.org
Environmental and Degradation Studies
The presence and fate of chemical compounds in the environment are critical areas of study. For this compound, research has focused on its identification in natural sources and its general environmental behavior. As a volatile organic compound (VOC), this compound is expected to evaporate readily from surfaces. thermofisher.com It has low water solubility and is not considered likely to penetrate soil. thermofisher.com Furthermore, it is not known to be hazardous to the environment or resistant to degradation in wastewater treatment plants. thermofisher.com General chemical principles suggest that alkynes can undergo oxidative cleavage, breaking them down into smaller molecules like carboxylic acids. solubilityofthings.comwikipedia.org
Identification in Environmental Samples
This compound has been identified as a naturally occurring volatile organic compound (VOC) in a variety of biological and environmental samples through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Its presence has been documented in plants and microorganisms, indicating a role in natural metabolic processes.
Specific findings include:
In Microorganisms: this compound was identified as one of the VOCs emitted by the beneficial endophytic bacterium Pseudomonas sp. PICF6, particularly when the bacterium was co-cultured with the fungal pathogen Verticillium dahliae. mdpi.com
In Plants: The compound has been detected in various plant tissues. It was found in a GC-MS analysis of the leaf and bark extract of the tree Dolichandrone atrovirens. researchgate.net It was also identified as a major constituent (10.9%) of the essential oil extracted from the roots of Prangos pabularia. mdpi.com Additionally, it was detected in the methanol (B129727) extract of the white flowers of Calotropis gigantea, a sand dune plant, from a specific coastal location in India. cabidigitallibrary.org
Table 2: Identification of this compound in Natural and Environmental Samples
| Source Organism/Sample | Sample Type | Key Finding |
|---|---|---|
| Pseudomonas sp. PICF6 | Volatile Emissions | Identified as a VOC produced during interaction with a pathogen. mdpi.com |
| Prangos pabularia | Root Essential Oil | Major constituent, comprising 10.9% of the oil. mdpi.com |
| Dolichandrone atrovirens | Leaf and Bark Extract | Identified as a phytochemical component via GC-MS. researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2,3-triazole |
| 1-Dodecyne |
| This compound |
| Azide |
| Carboxylic Acid |
| N,N′-((1S,2S)-cyclohexane-1,2-diyl)didodecanamide |
| Potassium Permanganate |
Future Directions and Emerging Research Avenues for 1 Tridecyne
Exploration of Novel Catalytic Systems for 1-Tridecyne Transformations
The reactivity of the terminal alkyne in this compound makes it a prime substrate for a wide array of catalytic transformations. Future research is centered on developing more efficient, selective, and sustainable catalytic systems to broaden its synthetic utility.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, are foundational methods for forming carbon-carbon bonds and are applicable to this compound. wikipedia.org The focus is now shifting towards catalysts based on more earth-abundant and less costly metals like nickel and copper. mit.edumdpi.com Nickel-based catalysts, for instance, have shown high efficacy in coupling reactions involving various organic halides. mit.edumdpi.com The development of ligands that stabilize these base-metal catalysts and prevent side reactions is a critical area of investigation.
Hydrosilylation: The addition of a silicon-hydride bond across the triple bond of this compound yields vinylsilanes, which are valuable intermediates in organic synthesis. rsc.org While platinum-based catalysts like Karstedt's catalyst are the industry standard, they face challenges related to cost and catalyst latency for specific applications. researchgate.netillinois.edu Consequently, research is exploring alternative catalysts. Ruthenium complexes, for example, have emerged as highly efficient precursors for the regiocontrolled hydrosilylation of alkynes, often proceeding via a clean trans-addition mechanism. rsc.orgnih.gov Furthermore, novel cobalt(II) complexes are being developed for the highly regioselective hydrosilylation of terminal alkynes to yield α-vinylsilanes. researchgate.net
Hydrogenation and Hydroboration: Catalytic hydrogenation is a fundamental process for reducing the triple bond of this compound to an alkene or alkane. numberanalytics.comlibretexts.org While catalysts like tris(triphenylphosphine)rhodium chloride are effective, the future lies in developing systems that offer enhanced selectivity, particularly for the partial hydrogenation to (Z)- or (E)-alkenes. orgsyn.org A promising new frontier is the use of manganese catalysts for tandem C-H borylation and semihydrogenation of terminal alkynes, a transformation that was previously the domain of precious metals. rsc.org This approach allows for the formation of E-alkenylboronate esters in a highly selective manner. rsc.org
| Catalytic System | Transformation | Key Research Findings |
| Palladium Complexes (e.g., Pd(PPh₃)₄) | Cross-Coupling | Established method for C-C bond formation with this compound; high yield and functional group tolerance. wikipedia.org |
| Nickel Complexes (e.g., [Ni(tpy)Br₂]) | Cross-Coupling | Earth-abundant alternative to palladium; effective for coupling with various aryl and perfluoroalkyl halides. mit.edumdpi.com |
| Ruthenium Complexes (e.g., [Cp*Ru(MeCN)₃]PF₆) | Hydrosilylation | Provides high efficiency and selectivity for trans-addition, yielding valuable vinylsilane intermediates. rsc.orgnih.gov |
| Cobalt(II) Complexes | Hydrosilylation | Enables highly regioselective Markovnikov addition to terminal alkynes with high yields and functional group tolerance. researchgate.net |
| Manganese Complexes with NaHBEt₃ | Hydroboration | A novel system using an earth-abundant metal for tandem C-H borylation/semihydrogenation to form E-alkenylboronate esters. rsc.org |
Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Reactions
Understanding reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions involving this compound are becoming indispensable tools for researchers.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating molecular structures. Its application in-situ allows researchers to observe a reaction as it happens inside the NMR tube, providing a "movie" of the chemical transformation. researchgate.net This technique is particularly valuable for studying complex catalytic cycles involving metal-alkyne intermediates. nih.gov For example, in-situ NMR has been used to study the reaction of alkyne complexes with various metals like hafnium, copper, and tungsten, allowing for the direct observation of intermediates and byproducts. researchgate.netnih.govresearchgate.net By monitoring the disappearance of this compound's characteristic alkyne proton and carbon signals and the appearance of product signals, one can determine reaction kinetics, catalyst stability, and mechanistic pathways. nih.gov
Raman Spectroscopy: Raman spectroscopy is another powerful technique for reaction monitoring, particularly for reactions involving alkynes. acs.org The carbon-carbon triple bond of this compound gives a strong, sharp signal in a region of the Raman spectrum (around 1800–2800 cm⁻¹) where most other biological and organic molecules are silent. rsc.orgresearchgate.net This "cell-silent region" provides a clear window to track the consumption of the alkyne. rsc.orgnih.gov Fiber-optic probes allow Raman spectrometers to be connected directly to reaction vessels for online monitoring of processes like polymerization, where the decrease in the alkyne peak intensity can be directly correlated to monomer conversion. acs.orgoxinst.com
| Spectroscopic Technique | Principle of Operation for Alkyne Monitoring | Advantages for this compound Reactions |
| In-Situ NMR | Tracks changes in the chemical environment of specific nuclei (¹H, ¹³C) over time. | Provides detailed structural information on reactants, intermediates, and products; enables mechanistic and kinetic studies. researchgate.netnih.gov |
| Raman Spectroscopy | Monitors the intensity of the characteristic C≡C triple bond vibrational frequency (~2100-2200 cm⁻¹). | Highly sensitive to the alkyne bond, operates in a "silent" spectral region with low interference from other functional groups or water, suitable for online process monitoring. acs.orgrsc.orgresearchgate.net |
Rational Design of this compound Derivatives for Targeted Biological Activities
The unique structure of this compound, combining a reactive alkyne "handle" with a lipophilic alkyl tail, makes it an attractive scaffold for the development of new bioactive molecules.
Antimicrobial and Antiprotozoal Agents: Research has already shown that this compound itself possesses antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, it serves as a precursor for 2-alkynoic fatty acids that exhibit antiprotozoal activity. Future work involves the rational design of derivatives to enhance this activity. The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." biointerfaceresearch.combeilstein-journals.org This reaction can be used to attach nitrogen-containing heterocycles like 1,2,3-triazoles to the this compound backbone. Triazole moieties are known pharmacophores found in many antimicrobial drugs. researchgate.netnih.gov The long alkyl chain of this compound could enhance the derivative's ability to interact with or penetrate microbial cell membranes.
Anticancer Agents: The "click chemistry" approach is also a prominent strategy in cancer drug discovery. biointerfaceresearch.comnih.gov By reacting an azide-functionalized anticancer pharmacophore with this compound, novel hybrid molecules can be synthesized. The 1,2,3-triazole ring formed in the reaction is not just a linker but can itself contribute to the biological activity. nih.gov The lipophilic tridecyl chain could influence the drug's solubility, distribution, and interaction with cancer cell membranes or specific protein targets. mdpi.com
Antidiabetic Agents: A study on the essential oil from Prangos pabularia identified this compound as a major constituent and demonstrated that the oil has potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). mdpi.comsemanticscholar.org PTP-1B is a key therapeutic target for diabetes and obesity. semanticscholar.org This finding opens a significant new research avenue for designing and synthesizing novel this compound derivatives as potential PTP-1B inhibitors for the management of metabolic diseases.
| Derivative Class | Design Strategy | Target Biological Activity | Research Findings / Rationale |
| 2-Alkynoic Acids | Oxidation of the terminal alkyne | Antiprotozoal | This compound is a known precursor for these bioactive fatty acids. |
| 1,2,3-Triazole Hybrids | "Click Chemistry" (CuAAC) with functionalized azides | Antimicrobial, Anticancer | The triazole moiety is a proven pharmacophore; the tridecyl chain imparts lipophilicity, potentially enhancing cell interaction. biointerfaceresearch.combeilstein-journals.orgnih.gov |
| Modified Long-Chain Alkynes | Structural modification of the this compound backbone | Antidiabetic (PTP-1B Inhibition) | This compound is a major component of an essential oil with potent PTP-1B inhibitory activity. mdpi.comsemanticscholar.org |
Development of Sustainable and Economical Production Routes for this compound
The broader adoption of this compound in various applications hinges on the availability of sustainable and cost-effective production methods. Current synthesis often relies on stoichiometric organometallic reagents or precious metal catalysts, which present challenges in terms of waste generation and cost.
Improving Catalytic Efficiency: Industrial production often utilizes palladium-catalyzed coupling reactions. A key goal is to develop more robust catalysts with higher turnover numbers, allowing for lower catalyst loading and simplified purification. Exploring catalysts based on earth-abundant metals like copper or iron for these coupling reactions is a major focus of green chemistry.
Atom-Economical Routes: Future research will likely investigate alkyne metathesis as a potential route. This powerful reaction can form new triple bonds by scrambling alkyne fragments, offering high atom economy. While not yet reported specifically for this compound, the development of new, highly active metathesis catalysts could make this a viable synthetic strategy.
Biocatalysis and Renewable Feedstocks: A long-term goal is the development of biocatalytic routes to this compound. This could involve engineering enzymes and microbial hosts to produce long-chain terminal alkynes from renewable feedstocks like fatty acids. While ambitious, a biocatalytic process would offer significant advantages in terms of sustainability, potentially operating in water under mild conditions and avoiding the use of heavy metal catalysts and harsh reagents.
| Production Route | Key Reagents / Catalyst | Advantages | Sustainability Challenges / Future Directions |
| Organometallic Coupling | n-Butyllithium, Grignard Reagents, Alkyl Halides | High versatility and good yields for specific syntheses. | Use of stoichiometric and pyrophoric reagents, generation of salt waste. |
| Palladium-Catalyzed Coupling | Pd catalysts (e.g., Pd(PPh₃)₄), Organic Halides | High efficiency and selectivity, scalable for industrial production. | Reliance on precious metal catalyst, cost. Future: Develop more active catalysts or base-metal alternatives. |
| Alkyne Metathesis (Emerging) | Tungsten or Molybdenum Alkylidene Catalysts | Potentially high atom economy. | Catalyst sensitivity and substrate scope are areas of active research. |
| Biocatalysis (Hypothetical) | Engineered Enzymes, Renewable Feedstocks | Ultimate green route: mild conditions, aqueous media, renewable starting materials. | Requires significant advances in enzyme engineering and metabolic pathway construction. |
Integration of this compound in Functional Materials and Devices
The dual functionality of this compound—a reactive alkyne and a nonpolar alkyl chain—makes it an intriguing component for advanced materials.
Polymers and Coatings: this compound can be used as a monomer or comonomer in polymerization reactions to create polymers with tailored properties. ontosight.ai The incorporation of the long alkyl chain can enhance hydrophobicity, improve solubility in nonpolar solvents, and increase the flexibility of the polymer backbone. Such polymers could find applications as specialty coatings, adhesives, or advanced polymeric materials with improved thermal and mechanical stability. ontosight.ai For instance, alkynes have been investigated for creating materials used in encapsulating electronic devices like LEDs. google.com
Surface Functionalization: The terminal alkyne group is a powerful tool for surface modification via "click chemistry." Substrates such as silicon wafers, nanoparticles, or biocompatible polymers can be functionalized with azide (B81097) groups and then exposed to this compound. This process grafts a dense layer of tridecyl chains onto the surface, which can dramatically alter its properties, for example, by creating a superhydrophobic (water-repellent) surface.
Biomedical Materials: The principles of rational drug design extend to the creation of functional biomedical materials. This compound and its derivatives can be integrated into polymer networks to create materials for applications like tissue engineering. nih.gov For example, it could be incorporated into biodegradable polymers to create porous scaffolds. The lipophilic chains could modulate the material's degradation rate and its interaction with cells, while the alkyne handle remains available for attaching bioactive molecules like growth factors or cell-adhesion peptides.
| Application Area | Role of this compound | Resulting Material Property | Potential Use |
| Polymer Synthesis | Monomer | Increased hydrophobicity and flexibility, modified thermal stability. | Specialty coatings, LED encapsulants, advanced composites. google.com |
| Surface Functionalization | Surface grafting agent via "click" reaction | Hydrophobicity, altered surface energy | Water-repellent surfaces, anti-fouling coatings, functionalized nanoparticles. |
| Biomedical Materials | Functional monomer in biopolymers | Controlled degradation, lipophilicity, handle for bio-conjugation | Tissue engineering scaffolds, drug delivery vehicles, implant coatings. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
